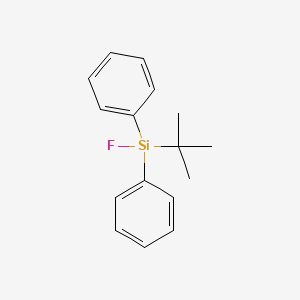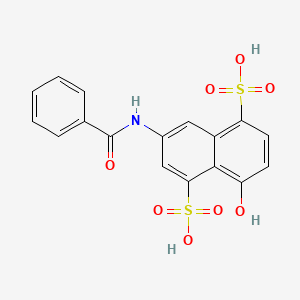
3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid is a complex organic compound known for its unique chemical structure and properties. It is a derivative of naphthalene, featuring benzamido and hydroxyl groups along with two sulfonic acid groups. This compound is of significant interest in various scientific fields due to its diverse applications and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid typically involves multiple steps, starting with the sulfonation of naphthalene. The process includes:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at specific positions.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using a strong oxidizing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Aplicaciones Científicas De Investigación
3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid finds applications in several scientific domains:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent marker due to its unique optical properties.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The sulfonic acid groups enhance its solubility and facilitate its interaction with biological molecules, while the benzamido and hydroxyl groups contribute to its reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1,5-disulfonic acid: Lacks the benzamido and hydroxyl groups, resulting in different reactivity and applications.
3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid: Similar structure but with an amino group instead of a benzamido group, leading to different chemical behavior and uses.
8-Hydroxyquinoline-5-sulfonic acid: Contains a quinoline ring instead of a naphthalene ring, offering distinct properties and applications.
Uniqueness
3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid stands out due to its combination of functional groups, which confer unique reactivity and versatility. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its significance and potential.
Propiedades
Número CAS |
110827-70-8 |
|---|---|
Fórmula molecular |
C17H13NO8S2 |
Peso molecular |
423.4 g/mol |
Nombre IUPAC |
3-benzamido-8-hydroxynaphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C17H13NO8S2/c19-13-6-7-14(27(21,22)23)12-8-11(9-15(16(12)13)28(24,25)26)18-17(20)10-4-2-1-3-5-10/h1-9,19H,(H,18,20)(H,21,22,23)(H,24,25,26) |
Clave InChI |
SNLHNXXOWZCVMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=CC(=C3C(=C2)S(=O)(=O)O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine](/img/structure/B14307122.png)
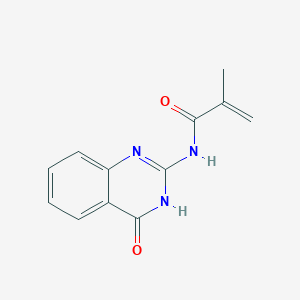
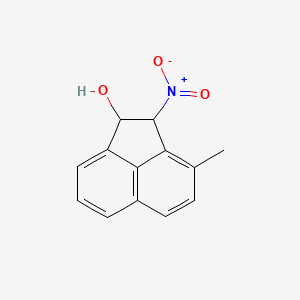

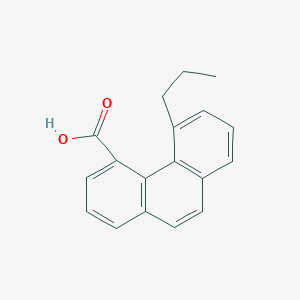
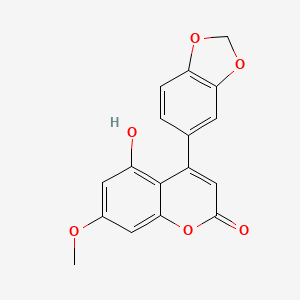
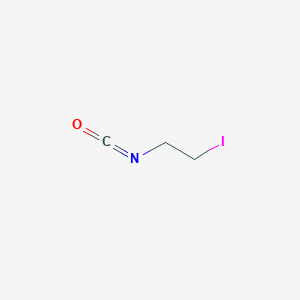
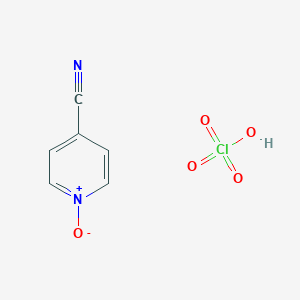
![N-Cyclohexyl-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14307164.png)
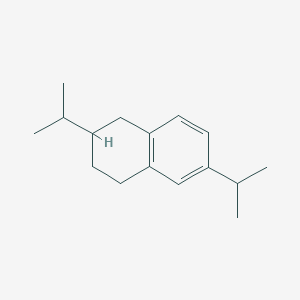

![1-Methoxybicyclo[6.2.2]dodeca-4,9,11-triene](/img/structure/B14307185.png)
